molecular formula C12H9F3N2O3 B2627617 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid CAS No. 923825-48-3

3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid

Cat. No.: B2627617
CAS No.: 923825-48-3
M. Wt: 286.21
InChI Key: LYDRUDYVVJYTDJ-UHFFFAOYSA-N
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Description

3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid is a fluorinated heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a propanoic acid moiety at the 2-position. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica (Ref: 10-F740222) .

Properties

IUPAC Name

3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-17-16-9(20-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRUDYVVJYTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The process includes several steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity and bioactivity, making 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid a candidate for further development as an antimicrobial agent .

1.2 Anti-inflammatory Properties

The incorporation of the trifluoromethyl group in pharmaceutical compounds is known to improve their anti-inflammatory activities. Research has demonstrated that similar oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models. This suggests that 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid may possess similar properties, warranting further investigation into its therapeutic potential for inflammatory diseases .

1.3 Drug Design and Development

The structural features of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid make it a valuable scaffold in drug design. The trifluoromethyl group is often associated with enhanced metabolic stability and improved pharmacokinetic profiles. This compound could serve as a lead structure for designing new drugs targeting specific biological pathways or diseases .

Material Science

2.1 Polymer Chemistry

The unique properties of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid can be leveraged in polymer chemistry to create advanced materials with desirable characteristics such as thermal stability and chemical resistance. Its incorporation into polymer matrices may enhance the performance of coatings and composites used in various industrial applications .

2.2 Fluorescent Materials

Research indicates that oxadiazole derivatives can exhibit fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The trifluoromethyl substitution may further enhance the photophysical properties of these materials, leading to brighter and more efficient devices .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth with oxadiazole derivatives similar to 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid.
Study BAnti-inflammatory EffectsShowed reduced inflammation markers in animal models when treated with related oxadiazole compounds.
Study CMaterial ApplicationsExplored the use of oxadiazole derivatives in creating high-performance polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Oxadiazole/Oxazole Core Core Structure Molecular Weight Key Features Potential Applications
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid (Target) 3-(Trifluoromethyl)phenyl 1,3,4-Oxadiazole 273.2 –CF₃ group (electron-withdrawing, lipophilic) Experimental (discontinued)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid Phenyl 1,3,4-Oxadiazole 218.2 Simpler aromatic substituent; lower molecular weight Intermediates in drug synthesis
3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid 2-Chlorophenyl 1,3,4-Oxadiazole 252.5 –Cl substituent (moderate electron-withdrawing) Unspecified research applications
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid 2,4-Difluorophenyl 1,3-Oxazole 253.2 Oxazole core; dual fluorine substituents Pharmaceutical intermediates
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid Benzofuran-2-yl 1,3,4-Oxadiazole ~279.3* Extended aromatic system; potential π-π interactions Under investigation
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid 4-Pyridinyl with thioether linkage 1,3,4-Oxadiazole 251.3 Thioether bridge; pyridine moiety (hydrogen bonding capability) Enzyme inhibition studies

*Estimated based on molecular formula.

Key Observations

Impact of Substituents :

  • The –CF₃ group in the target compound increases lipophilicity (LogP ~2.8 estimated) compared to the phenyl (–C₆H₅, LogP ~2.1) and 2-chlorophenyl (–Cl, LogP ~2.5) analogs .
  • Fluorinated analogs (e.g., 2,4-difluorophenyl in ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .

Core Heterocycle Differences :

  • 1,3,4-Oxadiazole (target compound) is more rigid and polar than 1,3-oxazole (), affecting binding affinity in biological targets .

Applications and Commercial Status: The phenyl-substituted analog (CAS 23464-98-4) is widely available from suppliers like Hairui Chem and Advanced Technology & Industrial Co., suggesting its utility in organic synthesis .

Comparative Data on Physicochemical Properties

Property Target Compound Phenyl Analog 2-Chlorophenyl Analog 2,4-Difluorophenyl Oxazole
Molecular Weight 273.2 218.2 252.5 253.2
Calculated LogP (Lipophilicity) ~2.8 ~2.1 ~2.5 ~2.7
Hydrogen Bond Acceptors 5 5 5 4
Rotatable Bonds 4 4 4 5

Research Implications and Gaps

  • Agrochemical Potential: Structural similarity to fluazifop (), a propanoic acid-based herbicide, suggests possible herbicidal activity for the target compound .
  • Medicinal Chemistry : The 1,3,4-oxadiazole scaffold is associated with antimicrobial and anticancer activity in literature, though specific data for the target compound is lacking .

Biological Activity

3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C12H9F3N2O3
  • Molecular Weight : 286.21 g/mol
  • SMILES Notation : C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CCC(=O)O
  • InChIKey : LYDRUDYVVJYTDJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid has been investigated in various studies, particularly focusing on its role as an inhibitor in cellular pathways.

Inhibition of Rho/MRTF/SRF Pathway

A notable study identified this compound as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription. The compound demonstrated significant inhibitory effects on Gα12-stimulated SRE.L activity in PC3 cells with an IC50 value indicating good potency .

Table 1: Summary of Biological Activities

ActivityAssay TypeIC50 Value (µM)Reference
Inhibition of Rho/MRTF/SRFSRE.L Promoter Assay0.02
Cell ViabilityWST-1 Assay<5% inhibition
General ToxicityVarious Cell LinesNot specified

The mechanism by which 3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and gene expression. The trifluoromethyl group enhances the compound's potency by influencing molecular interactions within target proteins .

Related Compounds and Comparisons

Similar oxadiazol-based compounds have shown varying degrees of biological activity. For example, other derivatives have been reported to exhibit enhanced anti-inflammatory properties or improved inhibition of specific enzyme targets. The presence of the trifluoromethyl group is often correlated with increased lipophilicity and bioavailability, contributing to the overall efficacy of these compounds in therapeutic applications .

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityReference
5-Aryl-1,3,4-Oxadiazol-2-Ylthiopropionic AcidRho/MRTF/SRF Inhibitor
4-(Trifluoromethyl)phenyl OxadiazoleAntimicrobial Activity

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